Magnesium;methylbenzene;chloride

Organometallic chemistry Grignard reagents Electrophilic addition

m-Tolylmagnesium chloride (CAS 121905-60-0), also designated as magnesium;methylbenzene;chloride or chloro(3-methylphenyl)magnesium, is an organomagnesium compound classified as an aryl Grignard reagent with molecular formula C₇H₇ClMg and molecular weight 150.89 g/mol. The compound is commercially supplied as a 1.0 M solution in tetrahydrofuran (THF) with a density of 0.956 g/mL at 25 °C and flash point of -6 °F (-21 °C).

Molecular Formula C7H7ClMg
Molecular Weight 150.89 g/mol
CAS No. 121905-60-0
Cat. No. B047375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;methylbenzene;chloride
CAS121905-60-0
Molecular FormulaC7H7ClMg
Molecular Weight150.89 g/mol
Structural Identifiers
SMILESCC1=CC=C[C-]=C1.[Mg+2].[Cl-]
InChIInChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
InChIKeyYIDAONIIDXWYSC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-Tolylmagnesium Chloride (CAS 121905-60-0) Procurement and Specification Guide for Organometallic Synthesis


m-Tolylmagnesium chloride (CAS 121905-60-0), also designated as magnesium;methylbenzene;chloride or chloro(3-methylphenyl)magnesium, is an organomagnesium compound classified as an aryl Grignard reagent with molecular formula C₇H₇ClMg and molecular weight 150.89 g/mol [1]. The compound is commercially supplied as a 1.0 M solution in tetrahydrofuran (THF) with a density of 0.956 g/mL at 25 °C and flash point of -6 °F (-21 °C) [2]. It functions as a nucleophilic carbon source for C-C bond formation via addition to carbonyl compounds and other electrophiles, and serves as a m-tolyl anion equivalent in synthetic organic chemistry [1].

Why m-Tolylmagnesium Chloride (CAS 121905-60-0) Cannot Be Interchanged with Phenyl or Benzyl Grignard Reagents


Generic substitution of m-tolylmagnesium chloride with other aryl or benzylic Grignard reagents is not chemically or procedurally valid due to fundamental differences in nucleophilic reactivity, steric environment, and synthetic outcomes. Benzylic Grignard reagents such as benzylmagnesium chloride exhibit markedly higher reactivity than aryl Grignard reagents in electrophilic additions, enabling faster reactions but often at the expense of side-product formation [1]. The meta-methyl substitution on the aromatic ring of m-tolylmagnesium chloride alters both electronic density and steric accessibility at the Mg-C bond site compared to unsubstituted phenylmagnesium chloride and ortho- or para-substituted isomers . These structural distinctions produce divergent regioselectivity and yield profiles in target molecule construction, rendering direct substitution without reaction re-optimization unreliable for reproducible synthetic outcomes. The sections below provide quantitative evidence supporting these differentiation dimensions.

Quantitative Differentiation Evidence: m-Tolylmagnesium Chloride (CAS 121905-60-0) vs. Aryl and Benzylic Grignard Comparators


Relative Reactivity of Benzylic vs. Aryl Grignard Reagents in Electrophilic Addition

Benzylic Grignard reagents (e.g., benzylmagnesium chloride) are substantially more reactive toward electrophiles than aryl Grignard reagents including m-tolylmagnesium chloride. This class-level reactivity gradient means substitution of an aryl Grignard with a benzylic Grignard will alter reaction rate, side-product profile, and overall yield [1]. Benzylmagnesium chloride undergoes methylation by iodomethane with a reported yield of 49%, establishing a baseline for benzylic Grignard electrophilic reactivity [1]. Aryl Grignard reagents, by comparison, exhibit lower intrinsic nucleophilicity toward alkyl halide electrophiles due to reduced electron density at the carbanionic center [2]. No direct head-to-head data comparing m-tolylmagnesium chloride to benzylmagnesium chloride in identical electrophilic systems was identified.

Organometallic chemistry Grignard reagents Electrophilic addition Reaction kinetics

Meta-Substituent Effect on Isomer-Specific Reactivity and Selectivity in m-Tolylmagnesium Chloride

The methyl substitution at the meta position of the aromatic ring in m-tolylmagnesium chloride confers distinct reactivity and selectivity characteristics compared to its ortho- and para-substituted isomers . The meta-methyl group modulates the electronic density on the aromatic ring through inductive electron donation without direct resonance conjugation to the Mg-C bond, affecting nucleophilicity at the carbanionic center while maintaining steric accessibility . Ortho-substituted analogs (o-tolylmagnesium chloride) experience increased steric hindrance around the Mg-C bond due to proximity of the methyl group, which can reduce reaction rates with bulky electrophiles. Para-substituted analogs (p-tolylmagnesium chloride) benefit from extended resonance stabilization that further alters electron density at the reactive center. Quantitative data comparing reaction rates or yields between m-, o-, and p-tolylmagnesium chloride isomers in identical electrophilic systems was not identified in the available literature.

Organometallic chemistry Structure-activity relationship Aryl Grignard reagents Regioselectivity

Commercial Specification: Concentration Range and Quality Control Parameters for Procurement Decisions

Commercially supplied m-tolylmagnesium chloride (CAS 121905-60-0) is available as a 1.0 M solution in tetrahydrofuran (THF) with a specified concentration range of 0.95 to 1.10 M according to Thermo Scientific Chemicals / Acros Organics AcroSeal packaging . This specification provides a quantitative procurement baseline. Comparable aryl Grignard reagents such as phenylmagnesium chloride are commonly supplied at concentrations of 2.0 M in THF, representing a 100% higher molar concentration . While this reflects commercial formulation rather than intrinsic chemical differentiation, it directly impacts laboratory workflow: users requiring 1.0 M working concentrations must either purchase pre-diluted m-tolylmagnesium chloride or perform in-house dilution of 2.0 M phenylmagnesium chloride, which introduces additional handling steps, solvent exposure, and potential for concentration error .

Grignard reagent Solution concentration Quality control Procurement specification

Recommended Research and Industrial Applications for m-Tolylmagnesium Chloride (CAS 121905-60-0) Based on Comparative Evidence


Synthesis of Meta-Substituted Aryl Derivatives in Medicinal Chemistry

m-Tolylmagnesium chloride enables the direct introduction of a 3-methylphenyl (m-tolyl) group into target molecules via nucleophilic addition to carbonyl electrophiles. The meta-substitution pattern influences the electronic properties and spatial orientation of the resulting aryl group in biologically active compounds, a consideration particularly relevant in medicinal chemistry where substitution position affects receptor binding and pharmacokinetic profiles [1]. This reagent has been utilized in the synthesis of prostacyclin analogs including 15R-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin via Grignard addition to α,β-unsaturated Weinreb amides followed by diastereoselective reduction [1].

Controlled Arylation in Multi-Step Synthesis Requiring Moderate Nucleophilicity

In synthetic sequences where multiple reactive functional groups are present, the moderate nucleophilicity of aryl Grignard reagents such as m-tolylmagnesium chloride (compared to more reactive benzylic or alkyl Grignard reagents) provides a controlled arylation option. This selectivity profile is valuable when avoiding over-addition or side reactions with sensitive functional groups such as esters, nitriles, or ketones that may be present in the substrate [1]. The meta-methyl substitution further modulates reactivity relative to unsubstituted phenylmagnesium chloride, offering an additional dimension of reaction tuning .

Academic and Industrial Scale Carbon-Carbon Bond Formation with Pre-Diluted Reagent Convenience

The commercial availability of m-tolylmagnesium chloride as a 1.0 M solution in THF (0.95-1.10 M specification range) offers operational convenience for protocols developed at this concentration [1]. For academic laboratories conducting small-scale syntheses or industrial settings with established 1.0 M protocols, this pre-diluted format eliminates the need for in-house dilution of higher-concentration aryl Grignard reagents, reducing handling steps and minimizing exposure to moisture-sensitive materials during solvent transfer operations .

Technical Documentation Hub

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